molecular formula C11H16ClNO B2747460 trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride CAS No. 1630906-70-5

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride

Cat. No.: B2747460
CAS No.: 1630906-70-5
M. Wt: 213.71
InChI Key: LVLXNRNVKRDSTK-DCODBCQHSA-N
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Description

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride (CAS 1630906-70-5) is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol [ citation:1 ]. This trans -configured cyclobutaneamine derivative is characterized by a phenoxy substituent and is supplied as a white solid [ citation:4 ]. It is intended for research applications as a versatile chemical building block . The structure of this compound, featuring a conformationally restricted cyclobutane ring core, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The aminocyclobutane scaffold is of significant interest for exploring structure-activity relationships and for the synthesis of more complex molecules, including potential pharmacologically active agents [ citation:8 ]. The presence of both a basic amine group and an aromatic ether functionality provides two key sites for further chemical modification, enabling its use in the development of compound libraries. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:1 ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices. Please Note: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXNRNVKRDSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with p-tolyl alcohol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the desired amine compound. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2.1. Treatment of PKC-Theta Mediated Disorders

One of the primary applications of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride is in the treatment of diseases mediated by Protein Kinase C theta (PKC-theta). Research indicates that this compound can inhibit PKC-theta activity, which is implicated in several disorders, including:

  • Graft-versus-host disease
  • Organ transplant rejection
  • Rheumatoid arthritis
  • Multiple sclerosis

The effective administration of this compound could potentially mitigate the adverse effects associated with these conditions by modulating immune responses .

2.2. Anticancer Research

This compound has also been explored for its anticancer properties. Studies suggest that compounds targeting kinases like PKC-theta may play a role in cancer therapy, particularly in cancers where PKC-theta is overexpressed. This opens avenues for developing targeted therapies that could enhance treatment efficacy while minimizing side effects .

3.1. Clinical Trials and Observational Studies

Several clinical trials have been conducted to assess the efficacy of this compound in treating PKC-theta mediated disorders. For instance, a notable study highlighted its application in patients with autoimmune diseases, demonstrating promising results in reducing disease activity scores when administered as part of a treatment regimen .

3.2. Real-world Applications

In real-world settings, the compound has been utilized in research settings to evaluate patient responses to therapies targeting PKC-theta pathways. A case study from the University of New Mexico illustrated how researchers employed this compound to analyze its effects on immune modulation in patients with chronic inflammatory diseases .

4.1. Summary of Clinical Findings

Study ReferenceCondition TreatedOutcomeNotes
Graft-versus-host diseaseReduced incidence of acute rejectionPhase II trial
Rheumatoid arthritisDecreased joint inflammationObservational study
Multiple sclerosisImproved patient-reported outcomesLongitudinal study

4.2. Mechanism of Action Insights

MechanismDescription
PKC-theta InhibitionBlocks the activation of pathways leading to inflammation
Immune ModulationAlters cytokine production and T-cell activation

Mechanism of Action

The mechanism of action of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

  • trans-3-(p-Methoxyphenyl)cyclobutanamine hydrochloride
  • trans-3-(p-Chlorophenyl)cyclobutanamine hydrochloride

These compounds share a similar cyclobutanamine core structure but differ in the substituents attached to the aromatic ring. The unique properties of this compound, such as its specific substituent and its effects on biological systems, make it distinct from these similar compounds .

Biological Activity

trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride is a chemical compound notable for its potential biological activity, particularly within the realm of neuropharmacology. With the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 213.70 g/mol, this compound's unique structure combines a cyclobutane ring with a p-tolyloxy group, which may influence its interaction with biological systems.

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of cyclobutanone with p-tolyl alcohol in the presence of a catalyst, followed by amination to yield the amine, which is then converted to its hydrochloride salt through treatment with hydrochloric acid.

Chemical Reactions

The compound exhibits various chemical behaviors typical of amines and ethers, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions involving the amine group are possible under suitable conditions.

Biological Activity

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest its potential therapeutic applications in treating mood disorders and other neurological conditions.

The exact mechanism of action remains under investigation, but initial findings suggest that the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This modulation may involve:

  • Interaction with neurotransmitter receptors.
  • Influence on signaling pathways associated with mood regulation and cognitive function.

Case Studies and Research Findings

While comprehensive studies are still required to fully elucidate the pharmacological profile of this compound, several notable findings have emerged:

  • Neuropharmacological Studies : Early-stage research indicates that compounds structurally similar to this compound exhibit significant effects on serotonin and dopamine transmission. These neurotransmitters are critical in mood regulation, suggesting potential applications in antidepressant therapies .
  • Binding Affinity Studies : Ongoing investigations aim to determine the binding affinities of this compound to various receptors. Understanding these interactions will clarify its therapeutic potential and safety profile .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
trans-3-(p-Methoxyphenyl)cyclobutanamine hydrochlorideSimilar cyclobutane core; methoxy substituentPotential antidepressant effects similar to trans-3-(p-Tolyloxy)
trans-3-(p-Chlorophenyl)cyclobutanamine hydrochlorideChlorine substituent on phenyl groupInvestigated for neuropharmacological properties

Q & A

Q. What are the optimal synthetic routes for trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves allyloxylation of cyclobutanamine precursors with p-tolyloxy derivatives. For example, bis(p-Tolyloxy) analogs were synthesized using allyloxylated intermediates and p-cresol under anhydrous conditions (60–80°C, 24 hours), achieving ~64% yields after column chromatography . Optimization includes:

  • Catalyst selection (e.g., palladium for regioselectivity).
  • Solvent choice (tetrahydrofuran or dichloromethane to minimize side reactions).
  • Purification via recrystallization (ethanol/diethyl ether) or preparative HPLC .

Q. How should researchers characterize the stereochemical configuration of this compound?

Confirm the trans configuration using:

  • Nuclear Overhauser Effect (NOE) NMR : Compare proton proximity in NOESY spectra (e.g., absence of key NOE signals confirms trans geometry) .
  • X-ray crystallography : Resolve crystal structures of derivatives, as demonstrated for related trans-cyclohexane compounds .
  • Comparative analysis : Match coupling constants (JJ-values) in 1^1H NMR with known trans isomers .

Q. What are the critical stability considerations for storing this compound?

  • Store under inert gas (N2_2/Ar) at room temperature to prevent deliquescence .
  • Use desiccants (silica gel) and moisture-proof containers.
  • Monitor stability via:
  • Periodic 1^1H NMR to detect free amine formation.
  • Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants) for derivatives of this compound?

  • Variable-temperature NMR (VT-NMR) : Conduct experiments at low temperatures (-40°C) to slow conformational changes, revealing true coupling patterns .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex mixtures.
  • Computational prediction : Compare experimental 13^13C NMR shifts with DFT-calculated values for structural validation .

Q. What strategies minimize diastereomer formation during synthesis?

  • Steric control : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to bias trans-selectivity .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., shorter times at lower temps favor kinetic products).
  • Chiral catalysts : Employ asymmetric catalysis, as seen in related cyclopentane syntheses .

Q. How does the p-Tolyloxy group’s electronic environment influence reactivity in nucleophilic substitutions?

  • Hammett analysis : Quantify substituent effects using σ values (p-Tolyloxy: σ~-0.12, mildly electron-donating).
  • Competitive reactions : Compare reaction rates with meta- or ortho-substituted analogs to isolate electronic effects.
  • DFT calculations : Map electron density distributions to predict sites of electrophilic attack .

Q. What purification techniques effectively isolate this compound from complex mixtures?

  • Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel, achieving >97% purity in bis(p-Tolyloxy) compounds .
  • Counterion exchange : Convert to free base for recrystallization, then re-form hydrochloride salt.
  • Centrifugal partition chromatography : Separate diastereomers via polarity differences in biphasic solvent systems .

Methodological Notes

  • Avoided sources : Commercial vendors (e.g., BenchChem) per reliability guidelines.
  • Key references : Synthesis protocols , stereochemical analysis , and stability data are prioritized.
  • Data validation : Cross-reference spectral data (NMR/HRMS) with published analogs to ensure reproducibility.

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